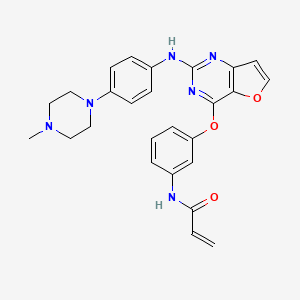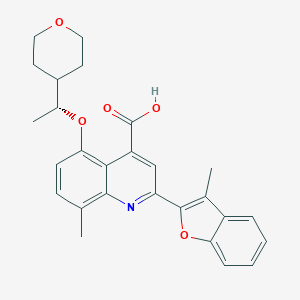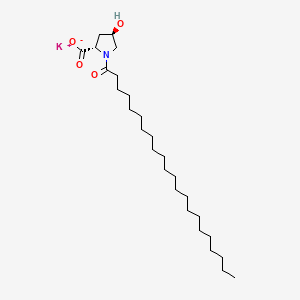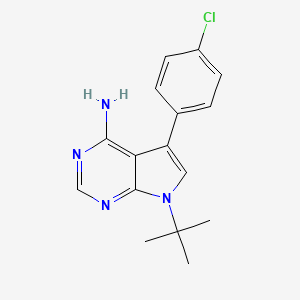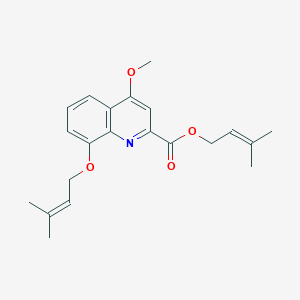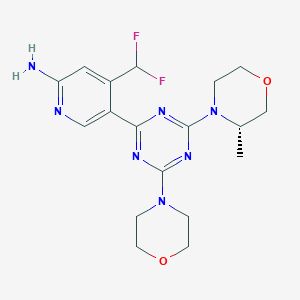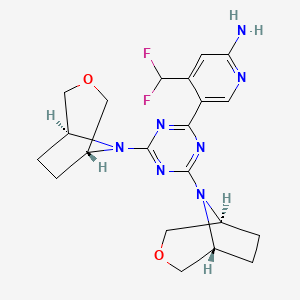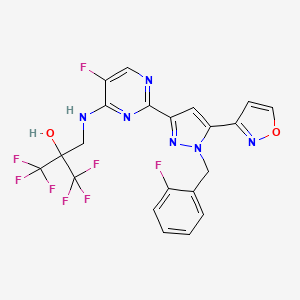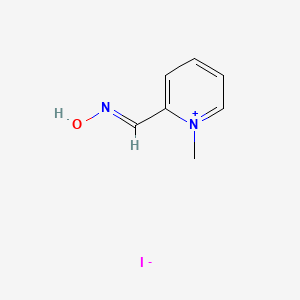
炔丙基-PEG4-叔丁酯
描述
Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
While specific synthesis methods for Propargyl-PEG4-t-butyl ester were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-t-butyl ester is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG4-t-butyl ester is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .科学研究应用
-
Polymer Synthesis
- Propargyl-PEG4-t-butyl ester is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives . This process involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG .
- The method involves modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .
- The result of this process is the creation of novel propargyl-ended heterobifunctional PEG derivatives that can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
-
Click Chemistry
- Propargyl-PEG4-t-butyl ester enables the formation of a stable triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .
- The outcome of this application is the formation of a stable triazole linkage, which can be used in a variety of research applications .
-
Antibody-Drug Conjugates
- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into antibody-drug conjugates .
- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the antibody-drug conjugate .
- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
-
Drug Delivery Systems
- Propargyl-PEG4-t-butyl ester can be used in the development of drug delivery systems . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This property can be exploited to create pH-sensitive drug delivery systems .
- The outcome of this application is the development of drug delivery systems that can release their payload under specific conditions .
-
Bioconjugation
- Propargyl-PEG4-t-butyl ester can be used for bioconjugation . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
-
Proteolysis-Targeting Chimeras (PROTAC® Molecules)
- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the PROTAC® molecule .
- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
-
Biochemical Research
- Propargyl-PEG4-t-butyl ester can be used in biochemical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
-
Synthetic Chemistry
- Propargyl-PEG4-t-butyl ester can be used in synthetic chemistry . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a molecule .
- The result of this application is the creation of complex molecules that can be used for a variety of research applications .
-
Pharmaceutical Research
- Propargyl-PEG4-t-butyl ester can be used in pharmaceutical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a drug molecule .
- The result of this application is the creation of drug conjugates that can be used for a variety of research applications .
未来方向
Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.
属性
IUPAC Name |
tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLPTKRFULADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




